9-Acetyl-3-bromocarbazole
Overview
Description
9-Acetyl-3-bromocarbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-3-bromocarbazole typically involves the bromination of carbazole followed by acetylation. One common method involves reacting carbazole with N-bromosuccinimide in ethyl acetate to obtain 3-bromocarbazole. This intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 9-Acetyl-3-bromocarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different carbazole derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Silver oxide or potassium permanganate in acetone.
Reduction: Lithium aluminum hydride (LAH) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted carbazoles and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
9-Acetyl-3-bromocarbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Acetyl-3-bromocarbazole involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo redox reactions and form stable intermediates that can interact with biological molecules . The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes through its redox activity .
Comparison with Similar Compounds
- 3-Bromocarbazole
- 3-Chlorocarbazole
- 3,6-Dibromocarbazole
- 3,6-Dichlorocarbazole
Comparison: 9-Acetyl-3-bromocarbazole is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct chemical properties. Compared to its analogs, it exhibits different reactivity and stability, making it suitable for specific applications in optoelectronics and organic synthesis .
Properties
IUPAC Name |
1-(3-bromocarbazol-9-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c1-9(17)16-13-5-3-2-4-11(13)12-8-10(15)6-7-14(12)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIHGPGICNPCRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364923 | |
Record name | 9-acetyl-3-bromocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177775-86-9 | |
Record name | 9-acetyl-3-bromocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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